molecular formula C5H10ClN3S B3021607 (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride CAS No. 1211431-82-1

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride

Cat. No. B3021607
M. Wt: 179.67
InChI Key: RPAUQWMGQNPJIA-UHFFFAOYSA-N
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Description

“(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1211431-82-1 . It has a molecular weight of 179.67 and is typically stored at room temperature . The compound is usually available in powder form .


Molecular Structure Analysis

The molecular formula of “(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride” is C5H9N3S . The InChI code is 1S/C5H9N3S.ClH/c1-2-4-7-8-5(3-6)9-4;/h2-3,6H2,1H3;1H , and the InChI key is RPAUQWMGQNPJIA-UHFFFAOYSA-N . The canonical SMILES representation is CCC1=NN=C(S1)CN .


Physical And Chemical Properties Analysis

“(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride” has a molecular weight of 143.21 g/mol . Its exact mass and monoisotopic mass are 143.05171847 g/mol . The compound has a topological polar surface area of 80 Ų and a complexity of 88.3 .

Scientific Research Applications

Antimicrobial Activities

Research has explored the antimicrobial properties of various 1,3,4-thiadiazole derivatives, which include compounds structurally related to (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride. For instance, Barot, Manna, and Ghate (2017) synthesized novel 1,3,4-thiadiazole derivatives and evaluated their antibacterial and antifungal activities, finding some compounds to exhibit significant antimicrobial properties (Barot, Manna, & Ghate, 2017).

Anticonvulsant Properties

Studies have indicated the potential use of 1,3,4-thiadiazole compounds in anticonvulsant therapies. Camerman et al. (2005) investigated the stereochemical properties of thiadiazole anticonvulsants and suggested that these compounds might share similar mechanisms of action with known anticonvulsants like phenytoin (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Fungicidal Activity

The fungicidal properties of thiadiazole derivatives have been researched, particularly in relation to agriculture. Chen, Li, and Han (2000) prepared thiadiazole derivatives as potential fungicides and evaluated their effectiveness against rice sheath blight, a major disease in rice cultivation (Chen, Li, & Han, 2000).

Dyeing Performance

1,3,4-thiadiazole derivatives have been investigated for their potential applications in dyeing. Malik, Patel, Tailor, and Patel (2018) synthesized N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives and assessed their dyeing performance on nylon fabric, demonstrating the versatility of these compounds in textile applications (Malik, Patel, Tailor, & Patel, 2018).

Antitumor Activities

The potential antitumor activities of 1,3,4-thiadiazole derivatives have also been explored. Almasirad et al. (2016) designed and synthesized novel 1,3,4-thiadiazole derivatives with amide moieties and evaluated their antitumor activities against various human tumor cell lines, identifying compounds with significant inhibitory effects (Almasirad et al., 2016).

Future Directions

The future directions for the study of “(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the broad spectrum of biological activities exhibited by 1,3,4-thiadiazole derivatives , these compounds may have potential applications in medicinal chemistry and drug design.

properties

IUPAC Name

(5-ethyl-1,3,4-thiadiazol-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S.ClH/c1-2-4-7-8-5(3-6)9-4;/h2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAUQWMGQNPJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679293
Record name 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride

CAS RN

1609401-00-4, 1126637-93-1
Record name 1,3,4-Thiadiazole-2-methanamine, 5-ethyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609401-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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